6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H12BrF2NO and a molecular weight of 304.13 g/mol It is characterized by the presence of a bromine atom, two fluorine atoms, and a piperidine ring attached to a benzaldehyde core
Vorbereitungsmethoden
The synthesis of 6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde typically involves multi-step organic reactions. . The reaction conditions often involve the use of reagents such as bromine, fluorine sources, and piperidine under controlled temperatures and solvent conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The piperidine ring and the halogen atoms play crucial roles in its binding affinity and selectivity towards these targets . The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes, leading to the desired biological or chemical outcomes.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde can be compared with other similar compounds, such as:
6-Bromo-3,4-difluoro-2-(morpholin-4-yl)benzaldehyde: Similar structure but with a morpholine ring instead of a piperidine ring.
6-Bromo-3,4-difluoro-2-(pyrrolidin-1-yl)benzaldehyde: Similar structure but with a pyrrolidine ring instead of a piperidine ring. The uniqueness of this compound lies in its specific combination of halogen atoms and the piperidine ring, which confer distinct chemical and biological properties.
Biologische Aktivität
6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H12BrF2NO and a molecular weight of 304.13 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions utilizing bromine, fluorine sources, and piperidine under controlled conditions. The compound's unique structure, featuring both halogen atoms and a piperidine ring, contributes to its distinct chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperidine ring enhances binding affinity to various biological targets, while the halogen substituents may influence the compound's lipophilicity and reactivity. Research indicates that it may act on pathways involved in cancer cell proliferation and microbial resistance .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. In vitro assays demonstrated that derivatives of this compound exhibited IC50 values ranging from 13.70 µM to 47.30 µM against DHFR, suggesting significant inhibitory activity compared to standard drugs like methotrexate .
Table 1: Inhibitory Activity against DHFR
Compound | IC50 (µM) | % Inhibition |
---|---|---|
This compound | 13.70 ± 0.25 | High |
Methotrexate | 0.086 ± 0.07 | Standard Control |
Other Derivatives | 47.30 ± 0.86 | Variable |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, contributing to its potential as a therapeutic agent in treating infections . The specific mechanisms may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Study on Piperidine Derivatives
A comprehensive study explored various piperidine-based compounds, including this compound, revealing their efficacy as antibacterial agents and their role as DHFR inhibitors. The structure-activity relationship (SAR) analysis emphasized the importance of substituents on the piperidine ring in enhancing biological activity .
Comparative Analysis
In comparison with similar compounds such as 6-Bromo-3,4-difluoro-2-(morpholin-4-yl)benzaldehyde and 6-Bromo-3,4-difluoro-2-(pyrrolidin-1-yl)benzaldehyde, the piperidine derivative showed distinct advantages in terms of selectivity and potency against targeted enzymes .
Table 2: Comparison of Biological Activities
Compound | Target Enzyme | IC50 (µM) | Activity Type |
---|---|---|---|
This compound | DHFR | 13.70 ± 0.25 | Anticancer |
6-Bromo-3,4-difluoro-2-(morpholin-4-yl)benzaldehyde | DHFR | Variable | Anticancer |
6-Bromo-3,4-difluoro-2-(pyrrolidin-1-yl)benzaldehyde | Bacterial Enzymes | High Activity | Antimicrobial |
Eigenschaften
IUPAC Name |
6-bromo-3,4-difluoro-2-piperidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF2NO/c13-9-6-10(14)11(15)12(8(9)7-17)16-4-2-1-3-5-16/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRYIQFBFYYSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=CC(=C2C=O)Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.